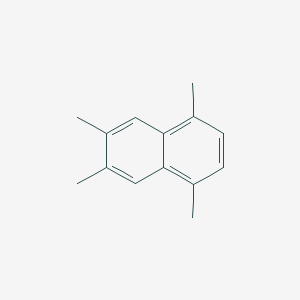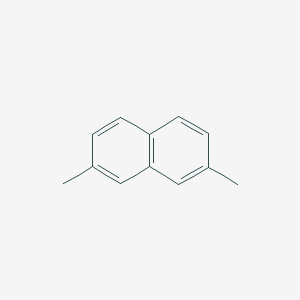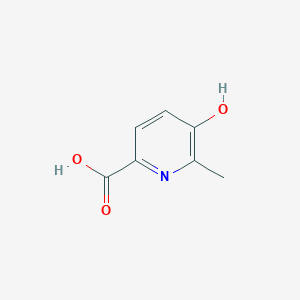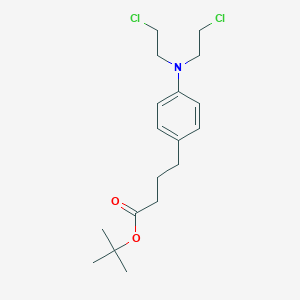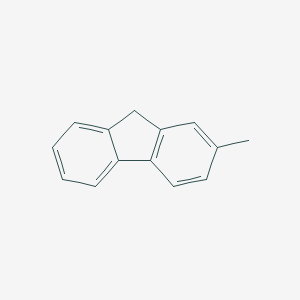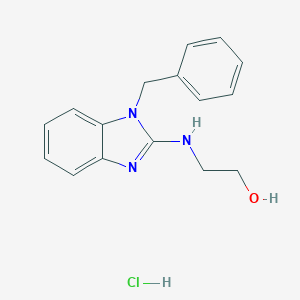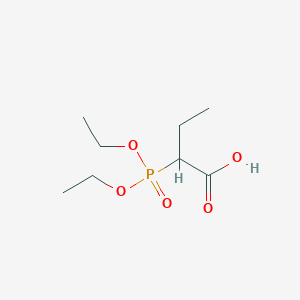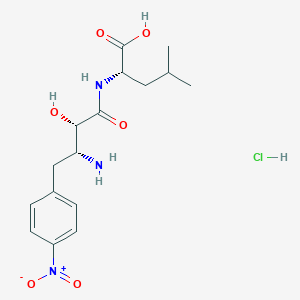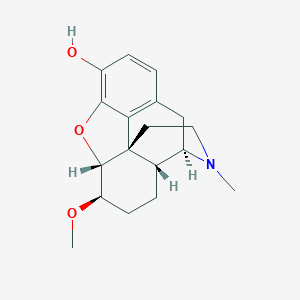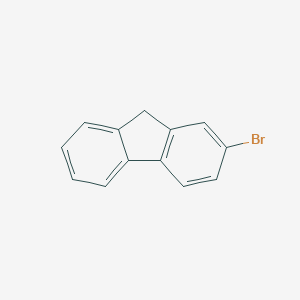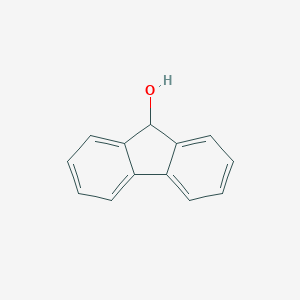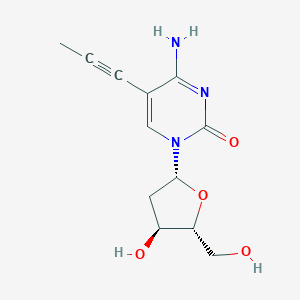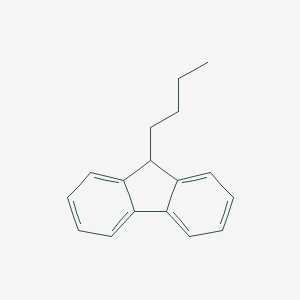
9-n-Butylfluoren
Übersicht
Beschreibung
9-n-Butylfluorene is an organic compound with the molecular formula C17H18. It is a derivative of fluorene, where a butyl group is attached to the ninth position of the fluorene ring. This compound is used as a reagent or intermediate in various chemical syntheses, including the preparation of selenium-containing esters and bifluorenes .
Wissenschaftliche Forschungsanwendungen
9-n-Butylfluorene has a wide range of applications in scientific research:
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of organic electronics, polymer synthesis, and photovoltaics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 9-n-Butylfluorene can be synthesized through several methods. One common approach involves the alkylation of fluorene at the ninth position. This can be achieved by reacting 9-fluorenyl organometallic compounds with butyl halides. Another method involves the reduction of 9-butylidene-9H-fluorene using hydrogen in the presence of a palladium catalyst on activated carbon .
Industrial Production Methods: In industrial settings, the synthesis of 9-n-Butylfluorene typically involves the use of high-pressure hydrogenation techniques. The reaction is carried out in ethyl acetate at temperatures ranging from 20 to 25 degrees Celsius and pressures around 1500.15 Torr. The process is catalyzed by 5% palladium on activated carbon, and the reaction time is approximately 1.5 hours .
Analyse Chemischer Reaktionen
Types of Reactions: 9-n-Butylfluorene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can yield different alkylated fluorenes.
Substitution: It can participate in substitution reactions, particularly electrophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium on activated carbon is commonly used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed:
Oxidation: Ketones or alcohols.
Reduction: Alkylated fluorenes.
Substitution: Halogenated fluorenes.
Wirkmechanismus
The mechanism of action of 9-n-Butylfluorene involves its interaction with various molecular targets and pathways. In chemical reactions, it acts as a nucleophile or electrophile, depending on the reaction conditions. Its butyl group can participate in various substitution and addition reactions, influencing the overall reactivity of the molecule.
Vergleich Mit ähnlichen Verbindungen
- 9-Methylfluorene
- 9-Ethylfluorene
- 9-Propylfluorene
- 9-Pentylfluorene
Comparison: Compared to other alkylated fluorenes, 9-n-Butylfluorene has a longer alkyl chain, which can influence its physical and chemical properties. For instance, the longer butyl chain can increase the compound’s hydrophobicity and affect its solubility in various solvents. Additionally, the reactivity of 9-n-Butylfluorene in substitution reactions may differ from its shorter-chain counterparts due to steric effects .
Eigenschaften
IUPAC Name |
9-butyl-9H-fluorene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18/c1-2-3-8-13-14-9-4-6-11-16(14)17-12-7-5-10-15(13)17/h4-7,9-13H,2-3,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBDADLSAYYPJAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10423822 | |
| Record name | 9-n-butylfluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10423822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3952-42-9 | |
| Record name | 9-n-butylfluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10423822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


